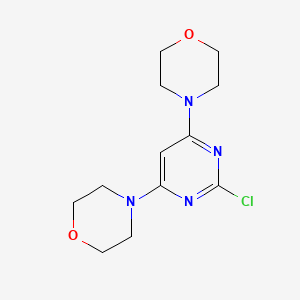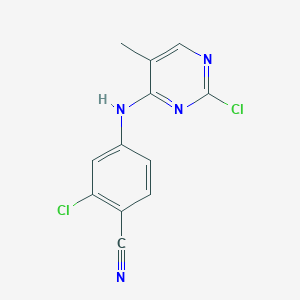
6-bromo-2,2-dimethyl-3,4-dihydro-1H-quinolin-4-ol
概要
説明
6-Bromo-2,2-dimethyl-3,4-dihydro-1H-quinolin-4-ol is a heterocyclic compound that belongs to the quinoline family. This compound is characterized by the presence of a bromine atom at the 6th position, two methyl groups at the 2nd position, and a hydroxyl group at the 4th position of the quinoline ring. The unique structure of this compound makes it of interest in various fields of scientific research, including chemistry, biology, and medicine.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 6-bromo-2,2-dimethyl-3,4-dihydro-1H-quinolin-4-ol typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 6-bromo-2,2-dimethyl-1,2,3,4-tetrahydroquinoline with an oxidizing agent to introduce the hydroxyl group at the 4th position. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like palladium on carbon.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar methods but optimized for higher yields and purity. The process may include steps such as purification through recrystallization or chromatography to ensure the final product meets the required standards for industrial applications.
化学反応の分析
Types of Reactions: 6-Bromo-2,2-dimethyl-3,4-dihydro-1H-quinolin-4-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone.
Reduction: The bromine atom can be reduced to a hydrogen atom.
Substitution: The bromine atom can be substituted with other functional groups such as amino or nitro groups.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.
Substitution: Reagents like sodium azide or sodium nitrite under appropriate conditions.
Major Products:
Oxidation: Formation of 6-bromo-2,2-dimethyl-3,4-dihydroquinolin-4-one.
Reduction: Formation of 2,2-dimethyl-3,4-dihydro-1H-quinolin-4-ol.
Substitution: Formation of derivatives with various functional groups replacing the bromine atom.
科学的研究の応用
6-Bromo-2,2-dimethyl-3,4-dihydro-1H-quinolin-4-ol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and heterocyclic compounds.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly for its ability to interact with biological targets.
Industry: Utilized in the development of materials with specific properties, such as dyes and pigments.
作用機序
The mechanism of action of 6-bromo-2,2-dimethyl-3,4-dihydro-1H-quinolin-4-ol involves its interaction with specific molecular targets. The hydroxyl group at the 4th position and the bromine atom at the 6th position play crucial roles in its binding to enzymes or receptors. The compound may inhibit or activate certain pathways, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
類似化合物との比較
4-Hydroxy-2-quinolones: These compounds share the quinoline core structure but differ in the substitution pattern.
6-Bromo-2,3-dihydroquinolin-4(1H)-one: Similar structure but lacks the dimethyl groups at the 2nd position.
2,2-Dimethyl-3,4-dihydro-1H-quinolin-4-ol: Lacks the bromine atom at the 6th position.
Uniqueness: 6-Bromo-2,2-dimethyl-3,4-dihydro-1H-quinolin-4-ol is unique due to the combination of the bromine atom, dimethyl groups, and hydroxyl group, which confer specific chemical and biological properties. This unique structure allows it to participate in a variety of chemical reactions and interact with biological targets in ways that similar compounds may not.
特性
分子式 |
C11H14BrNO |
|---|---|
分子量 |
256.14 g/mol |
IUPAC名 |
6-bromo-2,2-dimethyl-3,4-dihydro-1H-quinolin-4-ol |
InChI |
InChI=1S/C11H14BrNO/c1-11(2)6-10(14)8-5-7(12)3-4-9(8)13-11/h3-5,10,13-14H,6H2,1-2H3 |
InChIキー |
HQEJIXFCZSKXSW-UHFFFAOYSA-N |
正規SMILES |
CC1(CC(C2=C(N1)C=CC(=C2)Br)O)C |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details








試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1H-Pyrazol-5-amine, 1-[2,3,6-trichloro-4-(trifluoromethyl)phenyl]-](/img/structure/B8647884.png)




![Ethyl 3-chloro-5-methoxybenzo[b]thiophene-2-carboxylate](/img/structure/B8647909.png)


![(2,3-Dihydro-benzo[1,4]dioxin-5-yl)-hydrazine](/img/structure/B8647934.png)



